molecular formula C20H21BrN2O2 B11511873 4-bromo-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide

4-bromo-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide

Cat. No.: B11511873
M. Wt: 401.3 g/mol
InChI Key: BPLYVKVVCGFTQB-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the 4th position of the benzamide structure, along with a piperidine ring substituted at the 3rd position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Amidation: The formation of the amide bond is carried out by reacting the brominated benzoyl chloride with 2-(3-methylpiperidine-1-carbonyl)aniline under suitable conditions, such as the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the amide functional group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the piperidine ring or the amide group.

    Reduction: Reduced forms of the amide group or the piperidine ring.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-bromo-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzamide
  • 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
  • N-(2-(4-bromo-phenyl)-1-(piperidine-1-carbonyl)-vinyl)-benzamide

Uniqueness

4-bromo-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21BrN2O2

Molecular Weight

401.3 g/mol

IUPAC Name

4-bromo-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C20H21BrN2O2/c1-14-5-4-12-23(13-14)20(25)17-6-2-3-7-18(17)22-19(24)15-8-10-16(21)11-9-15/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,24)

InChI Key

BPLYVKVVCGFTQB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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